molecular formula C11H22ClNO2 B14232538 1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one;hydrochloride CAS No. 500903-71-9

1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one;hydrochloride

Katalognummer: B14232538
CAS-Nummer: 500903-71-9
Molekulargewicht: 235.75 g/mol
InChI-Schlüssel: DVNQJCHNMSPSGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one typically involves the reaction of 2,5-dimethylpiperidin-4-one with 2-ethoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one;hydrochloride can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Wirkmechanismus

The mechanism of action of 1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Ethoxyethyl)piperidin-4-one: A similar compound with a different substitution pattern on the piperidine ring.

    2,5-Dimethylpiperidin-4-one: Lacks the ethoxyethyl group but shares the piperidine core structure.

    1-(2-Methoxyethyl)-2,5-dimethylpiperidin-4-one: Similar structure with a methoxyethyl group instead of an ethoxyethyl group.

Uniqueness

1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

500903-71-9

Molekularformel

C11H22ClNO2

Molekulargewicht

235.75 g/mol

IUPAC-Name

1-(2-ethoxyethyl)-2,5-dimethylpiperidin-4-one;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c1-4-14-6-5-12-8-9(2)11(13)7-10(12)3;/h9-10H,4-8H2,1-3H3;1H

InChI-Schlüssel

DVNQJCHNMSPSGG-UHFFFAOYSA-N

Kanonische SMILES

CCOCCN1CC(C(=O)CC1C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.